molecular formula C12H27N B14432253 N-(Butan-2-yl)octan-1-amine CAS No. 78579-54-1

N-(Butan-2-yl)octan-1-amine

Cat. No.: B14432253
CAS No.: 78579-54-1
M. Wt: 185.35 g/mol
InChI Key: CAMLZFBMJCSQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Butan-2-yl)octan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amino group attached to an octane chain, with a butan-2-yl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Butan-2-yl)octan-1-amine can be synthesized through several methods. One common approach involves the alkylation of octan-1-amine with butan-2-yl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the halide, resulting in the formation of the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(Butan-2-yl)octan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) are commonly employed.

    Substitution: Alkyl halides or sulfonyl chlorides are typical reagents used in substitution reactions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

N-(Butan-2-yl)octan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Properties

78579-54-1

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

N-butan-2-yloctan-1-amine

InChI

InChI=1S/C12H27N/c1-4-6-7-8-9-10-11-13-12(3)5-2/h12-13H,4-11H2,1-3H3

InChI Key

CAMLZFBMJCSQEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.